molecular formula C9H18Br2N2O B12578668 4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide CAS No. 193471-67-9

4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide

Cat. No.: B12578668
CAS No.: 193471-67-9
M. Wt: 330.06 g/mol
InChI Key: AQNIGNVDKYAVPK-UHFFFAOYSA-M
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Description

4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopropanoyl group attached to a dimethylpiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide typically involves the reaction of 1,1-dimethylpiperazine with 3-bromopropionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted piperazine derivatives with various functional groups.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide involves its ability to alkylate DNA. The bromopropanoyl group reacts with nucleophilic sites on DNA, leading to the formation of covalent bonds. This alkylation disrupts DNA synthesis and function, ultimately resulting in cell death. The compound targets DNA and interferes with cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropanoyl)-1,1-dimethylpiperazin-1-ium bromide is unique due to its combination of the bromopropanoyl group and the dimethylpiperazine ring. This structure imparts specific reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

193471-67-9

Molecular Formula

C9H18Br2N2O

Molecular Weight

330.06 g/mol

IUPAC Name

3-bromo-1-(4,4-dimethylpiperazin-4-ium-1-yl)propan-1-one;bromide

InChI

InChI=1S/C9H18BrN2O.BrH/c1-12(2)7-5-11(6-8-12)9(13)3-4-10;/h3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

AQNIGNVDKYAVPK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)CCBr)C.[Br-]

Origin of Product

United States

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